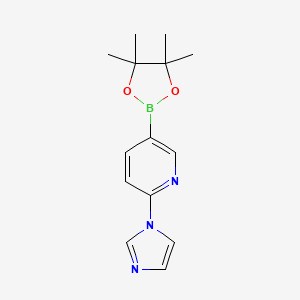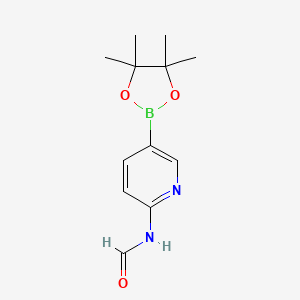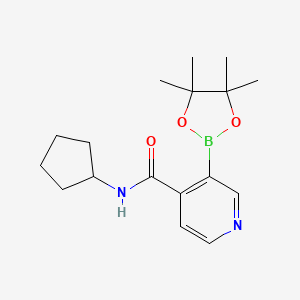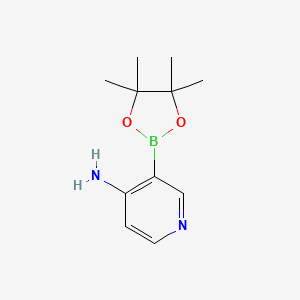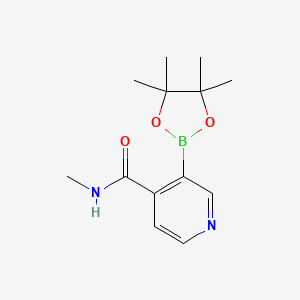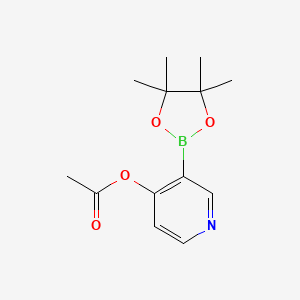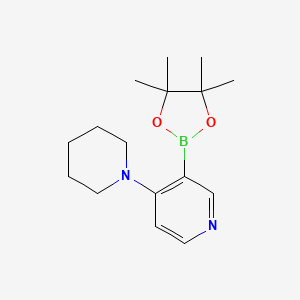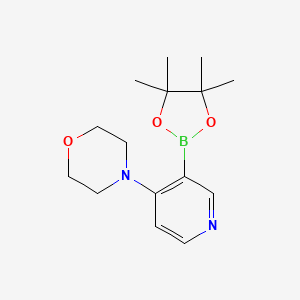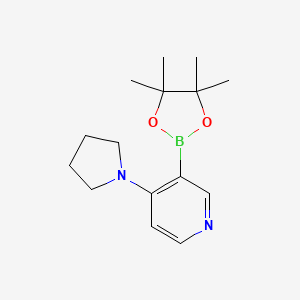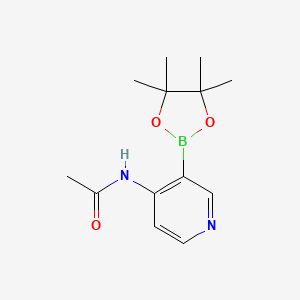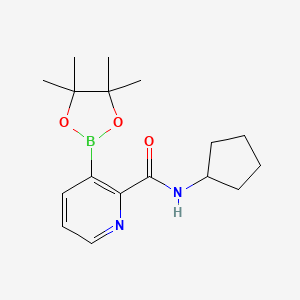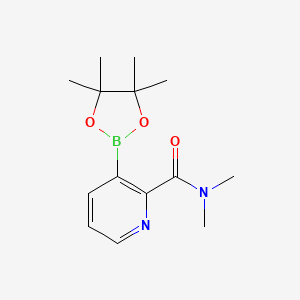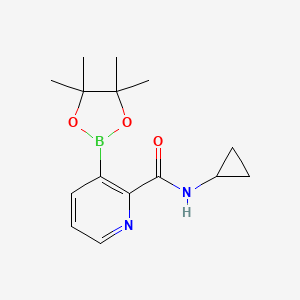
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CCPBP) is an organic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions and has been found to be useful in a variety of lab experiments.
Mécanisme D'action
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been found to be useful in a variety of lab experiments due to its ability to catalyze reactions. It is believed to act as a Lewis acid, which is a molecule that can donate an electron pair to a Lewis base. This allows it to facilitate the transfer of electrons between molecules, which can lead to the formation of new bonds and the synthesis of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that it may have some effects on enzymes and proteins, but further research is needed to determine the exact effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is also relatively expensive, and it is not always easy to obtain in large quantities.
Orientations Futures
The potential applications of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are still being explored. Future research could focus on its use in the synthesis of new materials, such as polymers and nanomaterials. In addition, further research could focus on its potential biochemical and physiological effects and its use as a catalyst in various reactions. Finally, further research could focus on ways to make the synthesis of this compound more efficient and cost-effective.
Méthodes De Synthèse
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 2-(cyclopropylcarbamoyl)pyridine-3-boronic acid (2-CCPB) through a pinacol esterification reaction. The reaction involves the use of pinacol, a diol, and a base, such as sodium hydroxide, to form the pinacol ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically completed in a few hours.
Applications De Recherche Scientifique
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a reagent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It has also been used as a catalyst in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been used as a reagent in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-9-17-12(11)13(19)18-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNIWQSSHTTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

